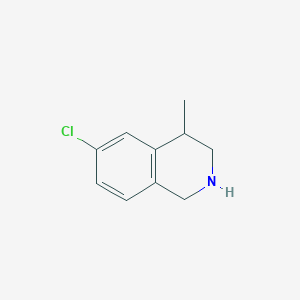

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

Description

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 73037-81-7) is a tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol . This compound is characterized by a chloro substituent at the 6-position and a methyl group at the 4-position of the isoquinoline backbone. It is primarily utilized in research settings, with stringent storage guidelines: solutions are recommended to be stored at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . The compound is supplied with a purity exceeding 98%, validated by certificates of analysis (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJQDQBZQKZVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-1,2,3,4-tetrahydroisoquinoline with methylating agents . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological activities .

Scientific Research Applications

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems and inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroisoquinoline Derivatives

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline with key analogs:

Structural and Physicochemical Properties

Metabolic and Pharmacokinetic Profiles

- CKD712 : Induces VEGF production via AMPK/HO-1 pathways, with accelerated wound healing in murine models .

- TIQ and 1MeTIQ : Excreted 72–76% unchanged in rats, with hydroxylated metabolites (e.g., 4-hydroxy-TIQ) contributing to neurotoxicity in Parkinson’s disease models .

Key Research Findings and Implications

Substituent Effects on Solubility :

- Methoxy groups (e.g., 6,7-dimethoxy-THIQ) improve aqueous solubility, whereas chloro and trifluoromethyl groups enhance lipid membrane permeability .

Metabolic Stability :

- Chloro substituents may reduce oxidative metabolism compared to hydroxylated analogs, as seen in TIQ’s 2.7% excretion as 4-hydroxy-TIQ .

Biological Activity

6-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities. The unique substitution pattern of this compound, characterized by a chlorine atom at the sixth position and a methyl group at the fourth position of the isoquinoline ring, contributes to its distinct chemical properties and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol. Its structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Melting Point | 210.6–211.8 °C |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate neurotransmitter systems and inhibit microbial growth. The compound's mechanism includes:

- Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and synthesis of endogenous compounds.

- Receptor Interaction : It exhibits binding affinity to estrogen receptors (ERs), which is particularly relevant in cancer research. Studies have indicated that it may possess anti-proliferative effects against breast cancer cell lines such as MCF-7 and Ishikawa .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound shows significant antiproliferative effects on various cancer cell lines compared to standard treatments like Tamoxifen (TAM). The IC50 values for some derivatives were reported as low as 0.21 μg/ml against MCF-7 cells .

- Neuroprotective Effects : Its structural similarity to other neuroactive compounds suggests potential neuroprotective properties. It may interact with neurotransmitter systems, contributing to its therapeutic potential in neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, inhibiting the growth of various microbial strains. This activity is particularly valuable in the development of new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antiproliferative Activity : A study synthesized various tetrahydroisoquinoline derivatives and tested their antiproliferative effects against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced activity compared to traditional chemotherapeutics .

- Neuroprotective Research : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Lacks methyl group at the fourth position | Different activity profile |

| 6-Chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline | Varies in substitution pattern | Potentially different receptor interactions |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | No chlorine; different biological properties | Lower antiproliferative activity |

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Pummerer-type cyclization of sulfinyl precursors or Friedel-Crafts alkylation of dihydroisoquinoline derivatives. For example, Toda et al. (2000) reported Pummerer cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides to yield 4-aryl-2-methyl derivatives, which can be adapted for chloro-substituted analogs . Solvent-free aza-Friedel-Crafts reactions between 3,4-dihydroisoquinoline and substituted phenols (e.g., 1-naphthol) under mild conditions (room temperature, 24 hrs) offer a greener approach . Optimization involves adjusting Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃), reaction time, and stoichiometry to improve yields (typically 50–75%) and minimize side products like over-alkylated species.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for characterization?

Methodological Answer: Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol or dichloromethane/hexane mixtures . Key analytical methods include:

- ¹H/¹³C NMR : Confirm regiochemistry and methyl/chloro substitution patterns. For example, the methyl group at C4 appears as a singlet (~δ 1.15–1.30 ppm), while aromatic protons show coupling patterns indicative of chloro substitution .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 199.07 for C₁₀H₁₁ClN) and fragmentation pathways to rule out impurities .

- Elemental Analysis : Validate stoichiometry (e.g., C: 60.2%, H: 5.6%, N: 7.0%) to confirm synthetic accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound derivatives?

Methodological Answer: Stereoselectivity arises from transition-state control in cyclization steps. For instance, in Pummerer-type reactions, the sulfinyl group directs electrophilic aromatic substitution, favoring cis-configuration at C4 due to steric hindrance from the methyl group . Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves synthesizing diastereomers and analyzing NOESY NMR correlations or single-crystal X-ray diffraction (e.g., C–H⋯π interactions stabilize specific conformers) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact the biological activity of tetrahydroisoquinoline derivatives?

Methodological Answer: Chloro substituents enhance lipophilicity and CYP450 binding affinity , whereas methoxy groups improve solubility but reduce metabolic stability. For example, 6,7-dimethoxy analogs exhibit higher antibacterial activity (MIC: 2–8 µg/mL against S. aureus) compared to chloro derivatives, which show stronger cytotoxicity (IC₅₀: 10–20 µM in cancer cells) . Structure-activity relationship (SAR) studies require:

Q. What strategies resolve contradictions in spectral data or reactivity reported for this compound?

Methodological Answer: Discrepancies in NMR shifts or reaction yields often stem from solvent polarity or trace metal contaminants . For example, AlCl₃ residues from Friedel-Crafts reactions can distort ¹H NMR signals; rigorous washing with NaHCO₃ is critical . Conflicting reactivity data (e.g., unexpected ring-opening) may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres. Cross-validate findings using multiple techniques (e.g., X-ray crystallography vs. NOESY) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.